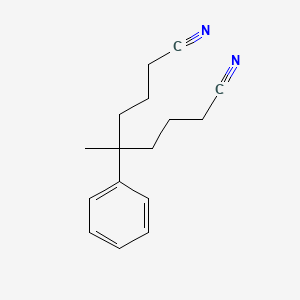
(2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dichloro-5-nitrobenzophenone is an organic compound with the molecular formula C13H7Cl2NO3 It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-5-nitrobenzophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the condensation of benzene with 2-nitrobenzoyl chloride in the presence of a catalyst such as aluminum trichloride or iron (III) chloride . The reaction is carried out at temperatures ranging from -10°C to 40°C, followed by acid treatment, filtration, and crystallization to obtain the final product .
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but with optimizations for yield and safety. The use of environmentally friendly solvents and recyclable by-products is emphasized to ensure the process is sustainable and economically viable .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dichloro-5-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical for this compound.
Major Products
Reduction: The major product is 2,2’-Dichloro-5-aminobenzophenone.
Substitution: Products vary depending on the substituent introduced, such as 2,2’-Dichloro-5-methoxybenzophenone when methoxide is used.
Wissenschaftliche Forschungsanwendungen
2,2’-Dichloro-5-nitrobenzophenone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2’-Dichloro-5-nitrobenzophenone depends on its application. In the synthesis of benzodiazepines, for example, it reacts with ethylenediamine to form an intermediate benzodiazepine, which is then oxidized to benzodiazepinone . The molecular targets and pathways involved vary based on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chlorobenzophenone: Similar in structure but with an amino group instead of a nitro group.
2-Amino-2’,5-dichlorobenzophenone: Contains an additional chlorine atom and an amino group.
2-Amino-2’-chloro-5-nitrobenzophenone: Similar but with an amino group in place of one chlorine atom.
Eigenschaften
Molekularformel |
C13H7Cl2NO3 |
|---|---|
Molekulargewicht |
296.10 g/mol |
IUPAC-Name |
(2-chloro-5-nitrophenyl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C13H7Cl2NO3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H |
InChI-Schlüssel |
DWAPEQQGSYXCJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-ethyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B8533659.png)


silane](/img/structure/B8533669.png)

![4-[2-(Benzyloxy)ethoxy]benzene-1,2-diamine](/img/structure/B8533686.png)

![1-bromo-3-methoxy-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol](/img/structure/B8533690.png)

![8,9-Dihydro-5H-cyclohepta[b]pyridin-6(7H)-one](/img/structure/B8533711.png)


![{2-[(Methanesulfonyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B8533737.png)

